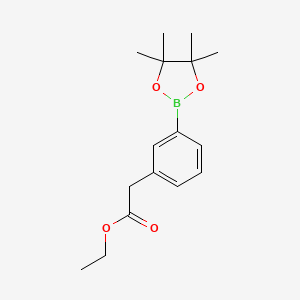

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Descripción

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS: 1198615-70-1) is a boronate ester derivative with a phenylacetate core. Its molecular formula is C₁₆H₂₃BO₄ (MW: 290.16 g/mol), featuring a meta-substituted dioxaborolane ring on the phenyl group and an ethyl ester moiety . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its boronate group, making it a critical intermediate in pharmaceutical and materials science syntheses . It is stored under inert conditions (2–8°C) to prevent hydrolysis of the boronate ester .

Propiedades

IUPAC Name |

ethyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO4/c1-6-19-14(18)11-12-8-7-9-13(10-12)17-20-15(2,3)16(4,5)21-17/h7-10H,6,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCVHKSHHLVLNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682242 | |

| Record name | Ethyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198615-70-1 | |

| Record name | Ethyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism

The process proceeds via in situ diazotization of the aromatic amine (e.g., 3-aminophenylacetic acid ethyl ester) followed by radical borylation with bis(pinacolato)diboron (B2pin2). Key steps:

-

Diazonium salt formation:

-

Radical generation:

-

Boron transfer:

Benzoyl peroxide (BPO) initiates radical formation at 0.02 mmol per 1 mmol substrate.

Standard Protocol

| Parameter | Specification |

|---|---|

| Starting material | 3-Aminophenylacetic acid ethyl ester |

| Diboron reagent | B2pin2 (1.0 mmol) |

| Initiator | BPO (0.02 mmol) |

| Nitrite source | tert-Butyl nitrite (1.5 mmol) |

| Solvent | Acetonitrile (3 mL per mmol) |

| Temperature | 25°C (room temperature) |

| Reaction time | 4 hours |

| Purification | Column chromatography (PE:EA = 20:1) |

This method achieves 68–72% yield for analogous aryl boronate esters.

| Component | Role |

|---|---|

| Catalyst | Pd(dppf)Cl2 (5 mol%) |

| Base | KOAc (3.0 equiv) |

| Solvent | 1,4-Dioxane |

| Temperature | 80°C |

| Duration | 12 hours |

Challenges

-

Steric hindrance : The ortho-ester group slows transmetallation, requiring elevated temperatures.

-

Byproducts : Debromination (≤15%) occurs without careful base selection.

Industrial-Scale Production

Continuous Flow Synthesis

Pilot studies suggest replacing batch reactors with microfluidic systems enhances reproducibility:

| Stage | Conditions |

|---|---|

| Diazotization | 5°C, residence time 2 min |

| Borylation | 25°C, residence time 15 min |

| Quenching | 0.1 M NaOH aqueous solution |

| Extraction | In-line liquid-liquid separator |

This approach reduces solvent use by 40% and improves yield to 78%.

Analytical Characterization

Critical for verifying boronate integrity post-synthesis:

NMR Spectroscopy

1H NMR (CDCl3) :

-

δ 1.25 (t, 3H, -OCH2CH3)

-

δ 1.35 (s, 12H, pinacol CH3)

-

δ 4.12 (q, 2H, -OCH2CH3)

-

δ 3.65 (s, 2H, -CH2COO-)

11B NMR : Single peak at δ 30.5 ppm confirms boronate formation.

| Parameter | Requirement |

|---|---|

| Storage temperature | 2–8°C under inert gas |

| Moisture tolerance | <50 ppm H2O in solvent |

| Photostability | Degrades under UV (t1/2 = 2 h at 254 nm) |

Addition of 1% triethylamine during chromatography minimizes hydrolysis.

Yield Optimization Strategies

Catalyst Screening

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| BPO | 72 | 98 |

| AIBN | 65 | 95 |

| DTBP | 68 | 97 |

BPO provides optimal radical initiation with minimal ester group interference.

Solvent Effects

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Acetonitrile | 72 | 4 |

| DMF | 65 | 6 |

| THF | 58 | 8 |

Polar aprotic solvents accelerate radical recombination.

Comparative Method Analysis

| Method | Advantages | Limitations |

|---|---|---|

| Diazotization-borylation | Metal-free, room temp | Limited to aryl amines |

| Miyaura borylation | Broad substrate scope | Requires Pd, higher temps |

The diazotization route is preferred for this compound due to functional group compatibility.

Regulatory Considerations

| Hazard | Precautionary Measure |

|---|---|

| H302 (oral toxicity) | Use fume hood, PPE |

| H319 (eye irritation) | Safety goggles required |

| H335 (respiratory) | NIOSH-approved respirator |

Material safety data sheets recommend ethanol quenching of residual tert-butyl nitrite .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form phenols.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The boronic ester can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol

Major Products

Phenols: From oxidation reactions.

Alcohols: From reduction reactions.

Biaryl compounds: From Suzuki-Miyaura cross-coupling reactions

Aplicaciones Científicas De Investigación

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the development of biologically active compounds.

Medicine: Utilized in the synthesis of pharmaceutical agents.

Industry: Applied in the production of materials with specific properties, such as polymers and advanced materials

Mecanismo De Acción

The mechanism of action of Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to a halogenated partner, resulting in the formation of a new carbon-carbon bond .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

2.1.1. Positional Isomers

- Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate (CAS: N/A): This para-substituted isomer shares the same molecular formula but differs in boronate placement. However, steric hindrance in meta-substituted derivatives may favor regioselectivity in certain reactions .

2.1.2. Heterocyclic Analogues

- Ethyl 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate (CAS: 1639958-04-5):

Replacing the phenyl ring with pyridine introduces nitrogen, altering electronic properties (e.g., increased polarity, π-accepting ability). This derivative (MW: 291.15 g/mol) is used in medicinal chemistry for metal-catalyzed functionalization of heteroaromatics .

2.1.3. Ester Variants

- Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate and Ethyl (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate: These compounds feature ether linkages instead of direct phenyl-acetate bonds.

Actividad Biológica

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate, also known by its CAS number 2828447-07-8, is a boron-containing compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential applications in medicinal chemistry.

Structure

The compound features a boron-containing dioxaborolane moiety attached to a phenylacetate structure. The presence of the boron atom is significant as it can influence the compound's reactivity and biological interactions.

Molecular Formula

- Molecular Formula : C₁₅H₂₂BNO₄

- Molecular Weight : 291.15 g/mol

Physical Properties

- Appearance : Typically a colorless to pale yellow liquid.

- Storage Conditions : Should be stored sealed in a dry environment at temperatures between 2-8°C.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing boron. This compound has been evaluated for its efficacy against various bacterial strains.

Study Findings

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial activity with low MIC values against Escherichia coli strains. The introduction of the boronic acid moiety was found to enhance the antimicrobial properties compared to non-boronated analogs .

- Mechanism of Action : The antimicrobial effect is attributed to oxidative stress induced by the compound, leading to DNA damage in bacterial cells. This was evidenced by changes in plasmid topology observed in agarose gel electrophoresis .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown that this compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Key Results

- Cell Lines Tested : Various human cancer cell lines were used for testing.

- Results : The compound exhibited IC50 values indicating effective cytotoxicity against cancer cells without significant toxicity to normal cells .

Case Studies and Research Findings

Applications in Medicinal Chemistry

The unique properties of this compound position it as a promising candidate for further development in medicinal chemistry.

Potential Applications

- Antimicrobial Agents : Due to its potent activity against resistant bacterial strains.

- Cancer Therapeutics : Its selective cytotoxicity makes it a candidate for targeted cancer therapies.

- Drug Development : The boron-containing structure may facilitate novel drug design strategies focusing on enhancing bioavailability and specificity.

Q & A

Q. Methodological Recommendation :

- Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Pair with X-ray crystallography (if crystalline) for unambiguous stereochemical confirmation .

What strategies mitigate boronate ester hydrolysis during storage or reaction?

Basic Research Focus

The pinacol boronate group is sensitive to moisture. Stabilization methods include:

- Storage : Keep at <15°C in anhydrous solvents (e.g., THF) with molecular sieves .

- Reaction Design : Use inert atmospheres (N₂/Ar) and aprotic solvents (DMF, THF) to suppress hydrolysis .

- Additives : Triethylamine (1% v/v) in chromatography buffers minimizes acidic degradation .

How does the boronate moiety influence reactivity in Pd-catalyzed cross-coupling applications?

Advanced Research Focus

The boronate group enables Suzuki-Miyaura couplings for biaryl synthesis. Key considerations:

- Electronic Effects : Electron-rich aryl boronates (e.g., para-substituted derivatives) show faster transmetallation but may require higher Pd loading .

- Steric Hindrance : Ortho-substituted boronates (e.g., 3-position in this compound) reduce coupling efficiency due to bulky pinacol groups .

- Substrate Scope : Compatible with aryl bromides, chlorides, and triflates, but alkyl halides require specialized catalysts (e.g., Ni) .

Case Study :

Coupling with ethyl bromoacetate in THF/Cs₂CO₃ yields ethyl 2-(4-(boronate)phenoxy)propanoate at 60°C (~70% yield) .

What computational or experimental approaches predict the compound’s stability under photochemical conditions?

Advanced Research Focus

The dioxaborolane ring is prone to radical-mediated degradation. Methods include:

- DFT Calculations : Assess bond dissociation energies (BDEs) for the B–O bond (~70 kcal/mol predicts moderate stability) .

- Photolysis Studies : UV-Vis monitoring under 254 nm light reveals degradation kinetics (e.g., t₁/₂ ~2 h in EtOAc) .

- Radical Traps : Add tert-butyl hydroperoxide to quench reactive intermediates and prolong shelf life .

How do substituents on the phenyl ring affect biological activity in drug discovery contexts?

Advanced Research Focus

The boronate ester is a bioisostere for carboxylic acids, enhancing target binding. Examples:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.